molecular formula C17H27Cl2N3O3 B020609 Batanopride hydrochloride CAS No. 102670-59-7

Batanopride hydrochloride

Cat. No. B020609
M. Wt: 392.3 g/mol
InChI Key: CUTCEGXKJDBAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batanopride hydrochloride is a chemical compound that belongs to the class of selective antagonists of 5-HT4 receptors. It is widely used in scientific research to study the physiological and biochemical effects of 5-HT4 receptors. Batanopride hydrochloride has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders.

Mechanism Of Action

Batanopride hydrochloride acts as a selective antagonist of 5-HT4 receptors. It inhibits the binding of serotonin to these receptors, which results in a decrease in the release of acetylcholine and an increase in the release of dopamine. This mechanism of action has been found to be effective in the treatment of Parkinson's disease, depression, and gastrointestinal disorders.

Biochemical And Physiological Effects

Batanopride hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is responsible for the improvement of motor symptoms in Parkinson's disease. Batanopride hydrochloride has also been found to have antidepressant effects by increasing the release of serotonin and dopamine in the brain. In addition, Batanopride hydrochloride has been shown to increase gastrointestinal motility and secretion, which makes it an effective treatment for gastrointestinal disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of Batanopride hydrochloride is its selectivity for 5-HT4 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. Batanopride hydrochloride is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, one of the limitations of Batanopride hydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Batanopride hydrochloride in scientific research. One direction is the development of more selective and potent 5-HT4 receptor antagonists for use in the treatment of various diseases. Another direction is the exploration of the role of 5-HT4 receptors in other physiological processes such as memory and learning. Finally, the use of Batanopride hydrochloride in combination with other drugs may lead to the development of more effective treatments for Parkinson's disease, depression, and gastrointestinal disorders.
Conclusion:
Batanopride hydrochloride is a useful tool for studying the physiological and biochemical effects of 5-HT4 receptors. It has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders. Batanopride hydrochloride has several advantages and limitations for use in scientific research, and there are several future directions for its use in the development of new treatments for various diseases.

Scientific Research Applications

Batanopride hydrochloride has been extensively used in scientific research to study the physiological and biochemical effects of 5-HT4 receptors. It has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders. Batanopride hydrochloride has also been used to study the role of 5-HT4 receptors in the regulation of gastrointestinal motility and secretion.

properties

CAS RN

102670-59-7

Product Name

Batanopride hydrochloride

Molecular Formula

C17H27Cl2N3O3

Molecular Weight

392.3 g/mol

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride

InChI

InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H

InChI Key

CUTCEGXKJDBAFQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl

synonyms

4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide
batanopride
batanopride hydrochloride
BMY 25801
BMY-25801

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (19.4 g, 60 mmoles), potassium carbonate (41.6 g, 0.3 moles) and sodium iodide (10 g) in DMF (100 ml) was added 3-chloro-2-butanone (9.5 g, 89 mmoles) and the mixture vigorously stirred and heated to 70°-80° for 2 hours followed by cooling and partition between water and methylene chloride. The organic phase was washed with water, dried and concentrated. The residue was treated with 2N HCl and azeotroped with n-propanol, and crystallized from acetone to give 19.0 g (81%) of the title compound mp 177°-179°.
Quantity
19.4 g
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reactant
Reaction Step One
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41.6 g
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reactant
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10 g
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reactant
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100 mL
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solvent
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9.5 g
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reactant
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Yield
81%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (1.94 g, 6 mmoles) and potassium carbonate (4.16 g, 30 mmoles) in DMF (10 ml) was added 3-chloro-2-butanone (0.95 g, 8.9 mmoles) and the mixture stirred for 3 hours, followed by pouring into water and extraction with methylene chloride. The extract was washed well with water, dried and concentrated in vacuo. The residue was dissolved in 1-propanol and treated with 2N HCl followed by concentration to give an oily residue. This was crystallized from acetone and the product recrystallized from 2-propanol to give 1.4 g of the title compound mp 98° C. as the hemihydrate.
Quantity
1.94 g
Type
reactant
Reaction Step One
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4.16 g
Type
reactant
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Quantity
10 mL
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solvent
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0.95 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of the tetra-n-butylammonium salt of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide (0.53 g, 1.0 mmole) in acetonitrile (6 ml) was treated with 3-chloro-2-butanone (0.11 ml, 0.12 g, 1.1 mmole) and stirred at 20° for 16 hours. After removal of the acetonitrile at reduced pressure, the residue was treated with 10 ml water and extracted with ethyl acetate. The extracts were washed with dilute sodium carbonate, dried and concentrated to leave an oil which was converted to a monohydrochloride salt with 1.0 ml 1N hydrochloric acid. Crystallization of this salt from 2-propanol-ethyl acetate gave the title compound, mp. 176°-179°. This material was identical to that prepared in Example 7C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.53 g
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reactant
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0.11 mL
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reactant
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6 mL
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solvent
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0 (± 1) mol
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Quantity
1 mL
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